molecular formula C17H20N4 B5111138 N,2-dimethyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

N,2-dimethyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5111138
M. Wt: 280.37 g/mol
InChI Key: CBRPEWZDSJRETE-UHFFFAOYSA-N
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Description

N,2-dimethyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of fused heterocyclic compounds.

Mechanism of Action

While the specific mechanism of action for N,2-dimethyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is not mentioned in the retrieved papers, pyrazolo[1,5-a]pyrimidines have been highlighted for their anticancer potential and enzymatic inhibitory activity . This could potentially lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Safety and Hazards

Specific safety and hazard information for N,2-dimethyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is not available in the retrieved papers. For such information, it is recommended to refer to material safety data sheets (MSDS) provided by the manufacturer or databases like ChemicalBook .

Future Directions

The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . The significant photophysical properties of these compounds have also attracted attention in material science, indicating potential future directions in this field .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate aminopyrazole derivatives with suitable aldehydes or ketones under acidic or basic conditions. The reaction proceeds through an addition-elimination mechanism, often referred to as the aza-Michael type reaction .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary, but typically involve controlled temperatures and the use of solvents like ethanol, methanol, or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N,2-dimethyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

N,2-dimethyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N,2-dimethyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4/c1-4-8-14-11-15(18-3)21-17(19-14)16(12(2)20-21)13-9-6-5-7-10-13/h5-7,9-11,18H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRPEWZDSJRETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)NC)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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